molecular formula C10H19F3N2O2 B2902639 tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate CAS No. 2138114-33-5

tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate

Cat. No.: B2902639
CAS No.: 2138114-33-5
M. Wt: 256.269
InChI Key: HNBHJGMZMVHWTK-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate: is a versatile organic compound characterized by its trifluoroethyl group and carbamate functionality. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the reaction of tert-butyl isocyanate with 2,2,2-trifluoroethanol to form an intermediate carbamate.

  • Subsequent reaction with N-methyl-2-aminoethanol under controlled conditions yields the final product.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.

  • The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often requiring strong oxidizing agents.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different nucleophiles.

Chemistry:

  • Used as a building block in organic synthesis.

  • Employed in the development of new chemical entities.

Biology:

  • Investigated for potential biological activity.

  • Studied for its effects on biological systems.

Medicine:

  • Potential use in drug development.

  • Research into its pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.

  • Applied in material science for developing advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain receptors, while the carbamate functionality plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate: Similar structure with a piperidine ring.

  • 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a similar trifluoroethyl group but different functional groups.

Uniqueness:

  • The presence of the trifluoroethyl group in tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate provides unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and properties make it a valuable compound in various fields.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBHJGMZMVHWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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